molecular formula C10H6ClFINO B14023198 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile

4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile

Cat. No.: B14023198
M. Wt: 337.51 g/mol
InChI Key: CVTZVGIJRLWJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is a complex organic compound with the molecular formula C10H6ClFINO It is characterized by the presence of chloro, cyclopropoxy, fluoro, and iodo substituents on a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: Introduction of the nitrile group to the benzene ring.

    Halogenation: Sequential introduction of chloro, fluoro, and iodo substituents.

    Cyclopropanation: Addition of the cyclopropoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is common to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chloro, fluoro, iodo) can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the nitrile group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluoro-2-iodobenzonitrile: Lacks the cyclopropoxy group, leading to different chemical properties.

    6-Cyclopropoxy-3-fluoro-2-iodobenzonitrile: Lacks the chloro substituent, affecting its reactivity.

    4-Chloro-6-cyclopropoxy-2-iodobenzonitrile: Lacks the fluoro substituent, altering its interactions.

Uniqueness

4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H6ClFINO

Molecular Weight

337.51 g/mol

IUPAC Name

4-chloro-6-cyclopropyloxy-3-fluoro-2-iodobenzonitrile

InChI

InChI=1S/C10H6ClFINO/c11-7-3-8(15-5-1-2-5)6(4-14)10(13)9(7)12/h3,5H,1-2H2

InChI Key

CVTZVGIJRLWJKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C(=C2C#N)I)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.